molecular formula C10H9N3O B3031156 6-Methyl-2-(3-pyridinyl)-4-pyrimidinol CAS No. 16879-57-5

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol

Cat. No.: B3031156
CAS No.: 16879-57-5
M. Wt: 187.20
InChI Key: XCFHAJVBGFMEBM-UHFFFAOYSA-N
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Description

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol, also known as MPP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development. MPP belongs to the class of pyrimidines, which are heterocyclic compounds that contain nitrogen atoms in their ring structure.

Scientific Research Applications

Enzyme Inhibition

6-Methyl-2-(3-pyridinyl)-4-pyrimidinol derivatives have been studied for their inhibitory effects on enzymes such as thymidylate synthetase and dihydrofolic reductase. These enzymes are critical in DNA synthesis and cellular replication processes. For instance, 2-Amino-6-methyl-5-(3-phenylpropylamino)-4-pyrimidinol, a related compound, has shown effectiveness in inhibiting these enzymes, indicating potential applications in cancer treatment and antifolate therapies (Baker & Santi, 1965).

Neurological Disorders

Research on this compound derivatives has also been directed towards neurological applications. Compounds like PF-04447943, a PDE9A inhibitor derived from this class, have shown promise in the treatment of cognitive disorders. They exhibit procognitive activity in rodent models and are believed to impact cGMP signaling, a key pathway in neurological functioning (Verhoest et al., 2012).

Nonlinear Optical Materials

These compounds have potential applications in nonlinear optics (NLO). Studies on thiopyrimidine derivatives, which include the pyrimidinol structure, have demonstrated significant NLO properties. This suggests possible use in optoelectronics and other high-tech applications where NLO materials are essential (Hussain et al., 2020).

Antimicrobial Agents

Pyrimidinol derivatives are being explored for their antimicrobial properties. Compounds synthesized from this compound have shown promising antibacterial and antifungal activities, comparable to conventional antibiotics. This opens up possibilities for developing new antimicrobial drugs to combat resistant strains of bacteria and fungi (Hossan et al., 2012).

Anticancer Research

Various derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated antiproliferative effects against different human cancer cell lines, highlighting their potential in cancer therapy (Mallesha et al., 2012).

Structural Analysis

Crystallographic studies of this compound derivatives provide insights into their molecular structures, which is crucial for understanding their interactions and reactivity. Such analyses contribute to the rational design of new compounds with desired properties (Gerhardt et al., 2011).

Mechanism of Action

If the compound has biological activity, the mechanism of action can be studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicology studies. This can include studying the compound’s effects on cells, animals, and potentially humans. Information on safety and hazards is crucial for handling and disposing of the compound safely .

Future Directions

Future directions could involve optimizing the synthesis, finding new reactions, studying the compound’s biological activity, or developing applications for the compound .

Properties

IUPAC Name

4-methyl-2-pyridin-3-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7-5-9(14)13-10(12-7)8-3-2-4-11-6-8/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFHAJVBGFMEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369399
Record name 6-methyl-2-(3-pyridinyl)-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16879-57-5
Record name 6-methyl-2-(3-pyridinyl)-4-pyrimidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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